molecular formula C21H25N5OS2 B2614618 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 1185074-02-5

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2614618
CAS No.: 1185074-02-5
M. Wt: 427.59
InChI Key: QFOLZPRBQXKXDU-UHFFFAOYSA-N
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Description

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and inflammatory disorders.

Scientific Research Applications

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl or thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS2/c1-13-9-14(2)17(15(3)10-13)24-16(27)11-28-20-18-19(22-12-23-20)25-21(29-18)26-7-5-4-6-8-26/h9-10,12H,4-8,11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOLZPRBQXKXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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